molecular formula C10H10BrNO B1619284 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole CAS No. 99057-83-7

5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B1619284
CAS No.: 99057-83-7
M. Wt: 240.1 g/mol
InChI Key: GVPJXTUWFCKWEA-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole: is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of a bromomethyl group at the 5-position and a phenyl group at the 2-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 2-phenyl-4,5-dihydro-1,3-oxazole using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

  • Substituted oxazoles with various functional groups.
  • Oxidized derivatives such as carboxylic acids.
  • Reduced oxazole derivatives.

Scientific Research Applications

Organic Synthesis

5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole serves as a vital intermediate in organic synthesis. Its unique bromomethyl group allows it to participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex molecules including pharmaceuticals and agrochemicals .

Biological Research

In biological contexts, this compound is utilized to explore the interactions of oxazole derivatives with various biological targets. It can act as a precursor for synthesizing bioactive molecules that may have therapeutic potential. For instance, derivatives of oxazole have shown promise in antimicrobial and anticancer activities .

Medicinal Chemistry

The medicinal applications of this compound are significant. Its derivatives have been investigated for their potential as new drugs due to their biological activities. Studies have indicated that oxazole derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties .

Case Study 1: Antimicrobial Activity

A study evaluated several oxazole derivatives for their antimicrobial efficacy against various pathogens. The results indicated that certain derivatives synthesized from this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Study 2: Anticancer Properties

Research focused on the synthesis of novel oxazole-based compounds derived from this compound demonstrated promising anticancer activity. The synthesized compounds were tested against cancer cell lines and showed IC50 values in the nanomolar range (35–65 nM), indicating potent activity .

Industrial Applications

In the industrial sector, this compound is used for producing specialty chemicals and materials. Its reactivity facilitates its use as an intermediate in synthesizing polymers and advanced materials. The compound's ability to undergo cross-coupling reactions further enhances its utility in creating complex chemical architectures .

Comparison with Similar Compounds

Uniqueness: The presence of the bromomethyl group in 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole imparts unique reactivity, making it a versatile intermediate for various chemical transformations. Its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles distinguishes it from other similar compounds .

Biological Activity

5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is a member of the oxazole family, characterized by its unique structure that includes a bromomethyl group and a phenyl substituent. This compound has garnered attention due to its potential biological activities, which can be attributed to its reactivity and the presence of functional groups that facilitate interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10BrNO\text{C}_{11}\text{H}_{10}\text{Br}\text{N}\text{O}

This structure includes:

  • A bromomethyl group at the 5-position.
  • A phenyl group at the 2-position.

These features contribute to its reactivity, particularly in nucleophilic substitution reactions where the bromomethyl group can act as an electrophile.

The biological activity of this compound is primarily linked to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate enzyme activity or receptor functions, leading to various biological effects. The oxazole ring may also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Biological Activities

Research indicates that compounds within the oxazole family exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Oxazole derivatives have shown significant antimicrobial properties. For instance, related compounds have been documented to possess activity against various bacterial strains such as Serratia marcescens and Salmonella typhi .
  • Anticancer Potential :
    • Some derivatives exhibit cytotoxic effects against cancer cell lines. For example, studies have reported IC50 values indicating potent cytotoxicity against murine leukemia cells .
  • Anti-inflammatory Effects :
    • Certain oxazole derivatives have been explored for their anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

A variety of studies have focused on the synthesis and evaluation of oxazole derivatives:

StudyFindings
MDPI (2021) Highlighted the bioactivity of 1,3-oxazole derivatives, noting their potential in antimicrobial and anticancer applications .
BenchChem (2024) Discussed the compound's role as an intermediate in organic synthesis and its potential for developing pharmaceuticals with antimicrobial and anticancer properties.
Patent Literature (2010) Described similar compounds that inhibit β-secretase activity, relevant for Alzheimer's disease treatment .

Properties

IUPAC Name

5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPJXTUWFCKWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=N1)C2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326591
Record name 5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99057-83-7
Record name 5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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